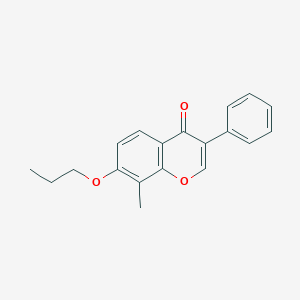

8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one

Description

Significance of 4H-Chromen-4-one Core Structures in Contemporary Chemical Research

The significance of the 4H-chromen-4-one core in modern chemical research is underscored by its wide spectrum of biological activities. nih.gov Chromone (B188151) derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant agents. researchgate.netnih.gov The rigid bicyclic framework of the chromone nucleus provides a versatile platform for the introduction of various substituents, allowing for the fine-tuning of its physicochemical properties and biological activities. researchgate.net This adaptability has made the 4H-chromen-4-one scaffold a focal point in the design and synthesis of novel therapeutic agents. nih.gov

The interest in this chemical class is also driven by its presence in numerous natural products that have been used in traditional medicine for centuries. nih.gov The study of these natural chromones and their synthetic derivatives continues to reveal new therapeutic possibilities and provides insights into their mechanisms of action at a molecular level.

Historical Development of Substituted Chromen-4-one Synthesis and Investigation

The synthesis of chromones has a rich history, with one of the earliest methods being the Kostanecki-Robinson reaction. Over the years, numerous synthetic routes have been developed to afford a diverse range of substituted chromen-4-ones. These methods can be broadly categorized into acid- or base-catalyzed cyclizations. ijrpc.com

Early synthetic efforts often focused on replicating the structures of naturally occurring flavonoids. As synthetic methodologies advanced, chemists gained the ability to create novel chromone derivatives with tailored substitution patterns. Modern synthetic strategies employ a variety of starting materials and catalysts, including metal-free and nanomaterial-based systems, to achieve high yields and selectivity. researchgate.net Microwave-assisted synthesis has also emerged as an efficient method for the preparation of chroman-4-one and chromone derivatives. nih.gov The development of these sophisticated synthetic techniques has been instrumental in enabling extensive structure-activity relationship (SAR) studies, which are crucial for understanding how different substituents influence the biological profile of the chromone scaffold. nih.govacs.org

Placement of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one within Chromen-4-one Derivatives

This compound is a synthetic derivative of the 4H-chromen-4-one core. Its specific substitution pattern—a methyl group at position 8, a phenyl group at position 3, and a propoxy group at position 7—distinguishes it from naturally occurring flavonoids and other synthetic chromones.

Basic chemical data for this compound is summarized in the table below:

| Property | Value |

| CAS Number | 315233-62-6 |

| Molecular Formula | C19H18O3 |

| Molecular Weight | 294.35 g/mol |

Data sourced from ChemicalBook. Current time information in Los Angeles, CA, US.

The selection of the methyl, phenyl, and propoxy substituents at their respective positions on the chromen-4-one scaffold is likely guided by established structure-activity relationships within this class of compounds, with the aim of modulating its biological activity.

Phenyl Group at C3: The presence of a phenyl group at the 3-position is a defining feature of isoflavonoids, a subclass of flavonoids. This substitution can significantly influence the molecule's interaction with biological targets. In some contexts, the planarity and electronic properties of the phenyl ring are crucial for activity. nih.gov

Propoxy Group at C7: Alkoxy groups, such as the propoxy group at the 7-position, are known to affect the lipophilicity and pharmacokinetic properties of molecules. The length and branching of the alkyl chain can impact the compound's ability to cross cell membranes and interact with hydrophobic pockets of target proteins. acs.org For instance, studies on related chroman-4-ones have shown that the length of an alkyl chain can influence inhibitory effects on certain enzymes. acs.org A methoxy (B1213986) group at the 7-position has been shown to be important for the anti-inflammatory activity of some chromone derivatives. nih.gov The propoxy group, being larger than a methoxy group, would further increase lipophilicity.

Methyl Group at C8: Substitution at the 8-position of the chromen-4-one ring can also play a role in determining biological activity. For example, in the context of SIRT2 inhibitors, substituents at the 6- and 8-positions were found to be favorable for potent inhibition. nih.gov

The structural features of this compound can be better understood through comparison with other well-studied chromen-4-one scaffolds.

| Compound Name | C2-Substituent | C3-Substituent | C6-Substituent | C7-Substituent | C8-Substituent | Key Structural Difference from Target Compound |

| This compound | H | Phenyl | H | Propoxy | Methyl | - |

| Flavone (B191248) | Phenyl | H | H | H | H | Phenyl group at C2 instead of C3; lacks methyl and propoxy groups. |

| Isoflavone (B191592) | H | Phenyl | H | H | H | Lacks methyl and propoxy groups. |

| 6,8-dibromo-2-pentylchroman-4-one | Pentyl | H | Bromo | H | Bromo | Saturated C2-C3 bond; different substituents and positions. |

| 7-methoxy-2-methylisoflavone | Methyl | Phenyl | H | Methoxy | H | Methyl at C2; methoxy instead of propoxy at C7; lacks methyl at C8. |

This comparative analysis highlights the structural diversity within the chromen-4-one class. The specific placement of the phenyl group at C3 classifies the target compound as an isoflavone derivative. The additional methyl and propoxy groups further modify this basic isoflavone structure, likely altering its steric and electronic properties and, consequently, its biological activity profile. The planarity of the chromone ring system and the dihedral angle between this ring and the C3-phenyl group are critical structural parameters that can be influenced by the surrounding substituents. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

8-methyl-3-phenyl-7-propoxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O3/c1-3-11-21-17-10-9-15-18(20)16(12-22-19(15)13(17)2)14-7-5-4-6-8-14/h4-10,12H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIXJPHVHNLSBOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 8 Methyl 3 Phenyl 7 Propoxy 4h Chromen 4 One and Analogues

Established Methodologies for 4H-Chromen-4-one Core Construction

The synthesis of the 4H-chromen-4-one core is a well-established area of organic chemistry, with a variety of reliable methods at the disposal of synthetic chemists. These methods can be broadly categorized into cyclization reactions, which can be either intermolecular or intramolecular.

Intermolecular and Intramamolecular Cyclization Reactions

The formation of the chromen-4-one ring system often involves the cyclization of a linear precursor. A prominent and widely used method is the Baker-Venkataraman rearrangement , which involves the base-catalyzed rearrangement of a 2-acetoxyacetophenone to a 1,3-diketone, followed by an acid-catalyzed cyclization to afford the chromone (B188151) or flavone (B191248) core. wikipedia.orgalfa-chemistry.com This reaction proceeds through the formation of an enolate followed by an acyl transfer. wikipedia.org

Another classical approach is the Allan-Robinson reaction , which facilitates the synthesis of flavones and isoflavones by reacting o-hydroxyaryl ketones with aromatic anhydrides. wikipedia.org The mechanism involves the tautomerization of the o-hydroxyaryl ketone to its enol form, which then attacks the anhydride. wikipedia.org Similarly, the Kostanecki-Robinson reaction offers a route to chromones through the acylation of o-hydroxyaryl ketones with aliphatic acid anhydrides, followed by cyclization.

Intramolecular cyclization strategies are also prevalent. For instance, the acid-catalyzed cyclodehydration of 1-(2-hydroxyphenyl)-3-aryl-1,3-propanediones is a common final step in many chromone syntheses, including the Baker-Venkataraman pathway. wikipedia.org

| Reaction | Reactants | Key Intermediates/Conditions | Product |

| Baker-Venkataraman Rearrangement | 2-Acetoxyacetophenones | Base (e.g., KOH, NaH), 1,3-diketone intermediate | 4H-Chromen-4-one |

| Allan-Robinson Reaction | o-Hydroxyaryl ketones, Aromatic anhydrides | Tautomerization to enol | Flavone/Isoflavone (B191592) |

| Kostanecki-Robinson Reaction | o-Hydroxyaryl ketones, Aliphatic anhydrides | Acylation and cyclization | Chromone |

Modern Catalyst Systems and Optimized Reaction Conditions in Chromen-4-one Synthesis

Modern synthetic chemistry has focused on improving the efficiency and sustainability of these classical reactions. A variety of catalyst systems have been developed to promote the synthesis of the 4H-chromen-4-one core under milder conditions and with higher yields. For instance, the use of solid acid catalysts, Lewis acids, and phase-transfer catalysts has been explored to facilitate the cyclization steps. wikipedia.org Microwave-assisted organic synthesis has also emerged as a powerful tool to accelerate these reactions, often leading to shorter reaction times and improved yields. chemmethod.com

Optimized reaction conditions often involve the careful selection of solvents, bases, and reaction temperatures to maximize the yield of the desired product and minimize side reactions. The choice of a strong base is crucial in the Baker-Venkataraman rearrangement to ensure the formation of the enolate. alfa-chemistry.com Anhydrous and aprotic solvents are often preferred to prevent hydrolysis of ester intermediates. alfa-chemistry.com

Green Chemistry Approaches for Sustainable Chromen-4-one Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for 4H-chromen-4-one synthesis. This includes the use of water as a solvent, which is non-toxic, inexpensive, and readily available. Multi-component reactions, where three or more reactants are combined in a single step to form a complex product, are also considered a green approach as they reduce the number of synthetic steps and waste generation. One-pot syntheses, where sequential reactions are carried out in the same reaction vessel, further contribute to the sustainability of the process.

Targeted Synthesis of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one

The synthesis of the specifically substituted this compound requires a strategic approach that allows for the precise introduction of each substituent at the desired position on the chromen-4-one scaffold.

Regioselective Functionalization Approaches for Ring Substitution

Achieving the desired substitution pattern on the aromatic ring of the chromen-4-one core necessitates regioselective functionalization. A plausible synthetic strategy would involve starting with a pre-functionalized precursor. For the target molecule, a key intermediate would be 7-hydroxy-8-methyl-3-phenyl-4H-chromen-4-one . The final step would then be the selective propoxylation of the hydroxyl group at the C-7 position.

The synthesis of 7-hydroxy-8-methyl-3-phenyl-4H-chromen-4-one can be envisioned to start from 2',4'-dihydroxy-3'-methylacetophenone (also known as 1-(2,4-dihydroxy-3-methylphenyl)ethanone). guidechem.comchemimpex.com This starting material already possesses the required methyl group at the desired position relative to the hydroxyl groups.

The introduction of the phenyl group at the C-3 position can be achieved through various methods. One common approach is the Baker-Venkataraman rearrangement . In this case, the 2'-hydroxyl group of 2',4'-dihydroxy-3'-methylacetophenone would first be benzoylated to give 2'-(benzoyloxy)-4'-hydroxy-3'-methylacetophenone. This intermediate would then undergo a base-catalyzed rearrangement to form the corresponding 1,3-diketone, which upon acid-catalyzed cyclization would yield 7-hydroxy-8-methyl-3-phenyl-4H-chromen-4-one.

The final step, the propoxylation of the 7-hydroxy group, can be achieved through a standard Williamson ether synthesis by reacting 7-hydroxy-8-methyl-3-phenyl-4H-chromen-4-one with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a suitable base such as potassium carbonate or cesium carbonate. The use of cesium carbonate has been shown to promote regioselective alkylation of dihydroxyacetophenones.

| Step | Reactants | Reagents/Conditions | Product |

| 1. Benzoylation | 2',4'-Dihydroxy-3'-methylacetophenone, Benzoyl chloride | Pyridine or other base | 2'-(Benzoyloxy)-4'-hydroxy-3'-methylacetophenone |

| 2. Baker-Venkataraman Rearrangement | 2'-(Benzoyloxy)-4'-hydroxy-3'-methylacetophenone | Strong base (e.g., KOH, NaH) | 1-(2,4-Dihydroxy-3-methylphenyl)-3-phenylpropane-1,3-dione |

| 3. Cyclization | 1-(2,4-Dihydroxy-3-methylphenyl)-3-phenylpropane-1,3-dione | Acid (e.g., H2SO4, HCl) | 7-Hydroxy-8-methyl-3-phenyl-4H-chromen-4-one |

| 4. Propoxylation | 7-Hydroxy-8-methyl-3-phenyl-4H-chromen-4-one, 1-Bromopropane | Base (e.g., K2CO3, Cs2CO3), Solvent (e.g., Acetone, DMF) | This compound |

Precursor Design and Strategic Pre-functionalization for Specific Substitution Patterns

The success of the targeted synthesis heavily relies on the strategic design and synthesis of the key precursor, 2',4'-dihydroxy-3'-methylacetophenone. This precursor can be synthesized from 2-methylresorcinol (2-methylbenzene-1,3-diol) through a Friedel-Crafts acylation reaction with acetic anhydride in the presence of a Lewis acid catalyst like boron trifluoride etherate. guidechem.com

The regioselectivity of the acylation is directed by the hydroxyl groups on the resorcinol ring. The pre-installation of the methyl group at the 3-position of the acetophenone is crucial for the final positioning of the methyl group at the C-8 position of the chromen-4-one ring.

Optimization of Reaction Yields and Purity Profiles

The optimization of reaction conditions is a critical step in the synthesis of any target molecule, including this compound. Key to this process is the systematic variation of parameters such as catalysts, solvents, temperature, and reaction time to maximize the yield and purity of the final product. For the synthesis of isoflavones, which share the same core structure, various methods have been refined to achieve high efficiency.

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, have also been successfully employed for the synthesis of isoflavones, often with excellent yields. For example, the Negishi cross-coupling of a C-3 zincated chromone with an appropriate aryl iodide can produce the desired isoflavone in yields as high as 95%. rsc.org The choice of catalyst, ligands, and reaction conditions is paramount in achieving such high efficiency.

The table below illustrates how different synthetic methods for isoflavone analogues can be optimized to achieve high yields.

Table 1: Comparison of Optimized Synthetic Methods for Isoflavone Analogues

| Precursor/Method | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|

| Deoxybenzoin (B349326) Cyclization | DMF, BF3.Et2O, CH3SO2Cl, 70°C | 4'-fluoro-7-hydroxyisoflavone | High |

| Negishi Cross-Coupling | TMPZnCl·LiCl, Pd-catalyst, p-methoxyphenyl iodide | 7-benzyloxy-4'-methoxyisoflavone | 95 |

Development of Novel Synthetic Pathways for the Designated Chromen-4-one Derivative

Beyond the optimization of existing methods, the development of novel synthetic pathways offers opportunities for increased efficiency, atom economy, and access to a wider range of analogues.

For the synthesis of the chromen-4-one scaffold, several cascade and multicomponent strategies have been developed. For instance, a novel protocol for constructing highly functionalized bipyrimidine derivatives from 3-formylchromones has been reported, showcasing a complex multi-component cascade reaction. researchgate.net Another example involves the synthesis of ester-containing chroman-4-ones through a cascade radical cyclization of 2-(allyloxy)arylaldehydes and oxalates. nih.gov

The intramolecular cascade involving deprotection and ring-opening/cyclization of benzoylbenzofurans presents an unexpected yet effective route to isoflavones. nih.gov Such innovative approaches could be adapted for the synthesis of this compound, potentially offering a more convergent and efficient pathway.

While the parent structure of this compound is achiral, the introduction of chiral centers, for instance by modifying the phenyl ring or the chromenone core, would necessitate stereoselective synthetic methods to obtain enantiomerically pure compounds. The biological activity of chiral molecules is often dependent on their stereochemistry, making enantioselective synthesis a critical aspect of medicinal chemistry.

Several methodologies have been developed for the stereoselective synthesis of flavonoids and isoflavonoids. researchgate.net These approaches include the use of chiral pool starting materials, chiral auxiliaries, organocatalysis, and metal-catalyzed asymmetric reactions. rsc.orgresearchgate.net For example, organocatalyzed stereoselective syntheses have been successfully applied to the preparation of chiral isoflavanones. rsc.org Asymmetric transfer hydrogenation and dynamic kinetic resolution are other techniques used to produce chiral building blocks for the stereoselective synthesis of flavonoids. researchgate.net

The development of a stereoselective synthesis for a chiral analogue of this compound would likely involve one of these established strategies to control the formation of the desired stereoisomer.

The use of alternative energy sources for heating and activation can dramatically impact reaction rates and yields. Microwave-assisted organic synthesis has emerged as a powerful technique that often leads to shorter reaction times, higher yields, and improved purity profiles compared to conventional heating methods. nih.govresearchgate.net

The synthesis of various heterocyclic scaffolds, including chromen-4-ones and coumarins, has been shown to benefit from microwave irradiation. nih.govnih.gov For example, a one-pot, three-component reaction to synthesize quinolin-4-ylmethoxychromen-4-ones under microwave conditions resulted in excellent yields (80-95%) in just 4 minutes, compared to a much longer reaction time and lower yield with conventional heating. nih.gov Similarly, the synthesis of soybean isoflavonoids has been achieved in high yields by the cyclization of their corresponding ketones in a conventional microwave oven. illinois.edu

The application of microwave-assisted synthesis to the preparation of this compound could offer significant advantages in terms of reaction time and efficiency. The table below highlights the benefits of microwave-assisted synthesis for related compounds.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Synthesis of quinolin-4-ylmethoxychromen-4-ones | 60 minutes, lower yield | 4 minutes, 80-95% yield |

| Synthesis of 2-quinolinone-fused γ-lactones | 4 hours | 10 seconds |

Chemical Reactivity and Transformations of 8 Methyl 3 Phenyl 7 Propoxy 4h Chromen 4 One

Functional Group Interconversions on the Chromen-4-one Scaffold

The peripheral functional groups of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one offer opportunities for a variety of chemical modifications to synthesize new derivatives with potentially altered biological activities.

The propoxy group at position 7 is a key site for functional group interconversion. The ether linkage can be cleaved to yield the corresponding 7-hydroxy derivative, which serves as a versatile intermediate for further derivatization.

Ether Cleavage: Cleavage of the propyl ether can be achieved using strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). This reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by the bromide ion, releasing propanol (B110389) or a propyl halide and the 7-hydroxy-8-methyl-3-phenyl-4H-chromen-4-one. This hydroxylated product is a common precursor in the synthesis of other isoflavone (B191592) derivatives. nih.gov

Table 1: Representative Conditions for Dealkylation of the Propoxy Group

| Reagent | Conditions | Product |

|---|---|---|

| HBr | Acetic acid, reflux | 7-hydroxy-8-methyl-3-phenyl-4H-chromen-4-one |

The resulting 7-hydroxyl group can then be re-alkylated with different alkyl halides to introduce new alkoxy groups, or it can be converted into other functional groups such as esters or sulfonates, allowing for the exploration of structure-activity relationships.

The methyl group at position 8 on the aromatic A-ring is generally less reactive than the other functional groups. However, under specific conditions, it can undergo oxidation or halogenation.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the methyl group to a carboxylic acid. This transformation, however, can be challenging due to the potential for oxidation of other parts of the molecule, particularly the pyranone ring under harsh conditions.

Halogenation: Free radical halogenation, for instance with N-bromosuccinimide (NBS) under UV irradiation, can introduce a halogen atom to the methyl group, forming an 8-(halomethyl) derivative. This derivative is a useful synthon for further modifications, such as nucleophilic substitution reactions to introduce a variety of functional groups.

Table 2: Potential Reactions of the Methyl Group at Position 8

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Oxidation | KMnO₄ | Alkaline, heat | 3-phenyl-7-propoxy-4-oxo-4H-chromene-8-carboxylic acid |

Nitration and Halogenation: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group, typically at the para-position of the phenyl ring. Similarly, halogenation with reagents like bromine in acetic acid can introduce a bromine atom at the same position.

Table 3: Electrophilic Substitution Reactions on the Phenyl Group at Position 3

| Reaction Type | Reagent | Conditions | Probable Major Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0 °C | 8-methyl-3-(4-nitrophenyl)-7-propoxy-4H-chromen-4-one |

Ring System Modifications and Derivatization

The chromen-4-one core is a robust heterocyclic system, but it can undergo specific reactions that modify the ring structure, particularly under reducing or strongly nucleophilic conditions.

The carbonyl group at position 4 and the double bond between C2 and C3 in the pyranone ring are susceptible to reduction. youtube.com

Reduction: Catalytic hydrogenation (e.g., using H₂/Pd-C) can reduce the C2-C3 double bond to yield the corresponding chroman-4-one (a flavanone (B1672756) derivative). More potent reducing agents like sodium borohydride (B1222165) (NaBH₄) can reduce the carbonyl group at C4 to a hydroxyl group, forming a chromen-4-ol. acs.org Complete reduction of both the double bond and the carbonyl group can be achieved under more forcing conditions or with stronger reducing agents like lithium aluminum hydride (LiAlH₄), leading to the corresponding chroman.

Table 4: Reduction Products of the Chromen-4-one Core

| Reagent | Conditions | Major Product |

|---|---|---|

| H₂, Pd/C | Ethanol, rt | 8-methyl-3-phenyl-7-propoxy-2,3-dihydro-4H-chromen-4-one |

| NaBH₄ | Methanol, 0 °C | 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-ol |

Oxidative degradation of the chromen-4-one core generally requires harsh conditions and often leads to complex mixtures of products due to the cleavage of the heterocyclic ring.

The pyranone ring can be opened by the action of strong nucleophiles. For example, treatment with strong bases like sodium hydroxide (B78521) can lead to the cleavage of the heterocyclic ring. This reaction typically involves nucleophilic attack at the C2 position, followed by ring opening to form a chalcone-like intermediate. Subsequent acidification can, in some cases, lead to recyclization or rearrangement products. This reactivity is a hallmark of the chromone (B188151) scaffold and provides a route to other classes of phenolic compounds. mdpi.comresearchgate.net

Furthermore, the electron-deficient nature of the C2-C3 double bond makes it susceptible to Michael addition reactions with various nucleophiles. mdpi.com These reactions can lead to the formation of more complex adducts with modified pyranone rings.

Mechanistic Investigations of Key Reactions and Transformations

Mechanistic studies on isoflavones, while not always specific to this compound, provide a framework for understanding its chemical behavior. Key reactions often involve the pyrone ring and are influenced by the substituents on the aromatic rings.

Detailed mechanistic studies on the synthesis and transformation of isoflavones have identified several key intermediates. For instance, one of the common routes to isoflavone synthesis is the deoxybenzoin (B349326) route. rsc.org This pathway proceeds through a 2-hydroxydeoxybenzoin intermediate. rsc.org The reaction involves the cyclization of this intermediate to form the chromen-4-one ring. The transition state for this cyclization would involve the nucleophilic attack of the phenolic hydroxyl group onto the carbonyl carbon of the ketone, followed by dehydration.

Another significant transformation of the isoflavone scaffold involves oxidative rearrangement of chalcones. researchgate.net While not a direct reaction of the title compound, it highlights the potential for rearrangement reactions in this class of molecules, proceeding through charged or radical intermediates depending on the reagents used.

In reactions involving the pyrone ring, such as nucleophilic addition or ring-opening, the stability of the resulting intermediates is crucial. For example, under basic conditions, the C2 position of the chromen-4-one ring is susceptible to nucleophilic attack, leading to a ring-opened intermediate. The presence of electron-donating groups, such as the 7-propoxy group, can influence the stability of these intermediates.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the reactive sites and potential intermediates in isoflavone reactions. araproceedings.com These studies help in mapping the electron density and identifying regions prone to electrophilic or nucleophilic attack. araproceedings.com

Table 1: Potential Reaction Intermediates in Isoflavone Transformations

| Reaction Type | Key Intermediate(s) | Influencing Factors |

| Deoxybenzoin Synthesis | 2-Hydroxydeoxybenzoin | Substituents on phenolic and phenylacetyl moieties |

| Ring Opening | Ring-opened chalcone-like structure | pH, nature of nucleophile |

| Electrophilic Substitution | Arenium ion (on A or B ring) | Activating/deactivating groups on the rings |

The reactivity of this compound is significantly influenced by the electronic and steric properties of its substituents. Stereoelectronic effects, which involve the spatial arrangement of orbitals, also play a role in determining reaction pathways and product stability. wikipedia.org

Electronic Effects:

The 7-propoxy group on the A-ring is a strong electron-donating group due to the resonance effect of the oxygen atom. This increases the electron density of the A-ring, making it more susceptible to electrophilic substitution reactions. Conversely, it can decrease the electrophilicity of the carbonyl carbon (C4) to a certain extent. The 8-methyl group is a weak electron-donating group through hyperconjugation, further activating the A-ring. The 3-phenyl group's electronic influence on the pyrone ring is more complex, involving both inductive and resonance effects.

Steric Effects:

Steric hindrance can play a significant role in the reactivity of this molecule. The 8-methyl group, being adjacent to the 7-propoxy group, can create steric crowding. This might influence the regioselectivity of reactions on the A-ring. For instance, an electrophile might preferentially attack the less hindered C6 position.

The 3-phenyl group also introduces steric bulk around the C2-C3 double bond of the pyrone ring. This can hinder the approach of nucleophiles to the C2 position. The relative orientation of the phenyl ring can also be influenced by steric interactions with the rest of the molecule.

Quantum chemical investigations on substituted isomers often highlight the competition between steric and electronic effects in determining the most stable conformations and the preferred reaction pathways. chemrxiv.orgchemrxiv.org

Table 2: Summary of Substituent Effects on the Reactivity of this compound

| Substituent | Position | Electronic Effect | Steric Effect | Predicted Influence on Reactivity |

| 8-methyl | A-ring | Weakly electron-donating (hyperconjugation) | Moderate steric hindrance at C8 and C7 | Activates A-ring towards electrophilic substitution; may direct substitution to C6 |

| 3-phenyl | Pyrone ring | Inductive and resonance effects | Significant steric bulk around C2-C3 bond | Influences reactivity of the pyrone ring; may hinder nucleophilic attack at C2 |

| 7-propoxy | A-ring | Strongly electron-donating (resonance) | Moderate steric hindrance | Strongly activates A-ring towards electrophilic substitution; directs substitution to C6 and C8 |

Theoretical and Computational Investigations of 8 Methyl 3 Phenyl 7 Propoxy 4h Chromen 4 One

Quantum Chemical Calculations (DFT, HF, Ab Initio Methods)

Quantum chemical calculations are fundamental to exploring the electronic nature of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one. These methods model the molecule's electron distribution to predict its stability, reactivity, and spectroscopic properties.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. nih.gov For isoflavone (B191592) structures similar to this compound, DFT calculations show that the HOMO is typically localized over the electron-rich chromone (B188151) ring system and the phenyl substituent, while the LUMO is distributed across the pyrone ring, particularly the α,β-unsaturated ketone moiety. This distribution indicates that intramolecular charge transfer can occur upon electronic excitation.

Table 1: Representative Frontier Orbital Energies for Isoflavone-Type Compounds

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 to -5.8 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -2.0 to -1.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

Note: The values presented are illustrative for the isoflavone scaffold and are calculated using DFT methods like B3LYP.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map is color-coded to represent different potential values. Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. nih.govmdpi.com

For this compound, the MEP analysis is expected to show:

Negative Potential: The most significant region of negative potential is localized around the carbonyl oxygen atom (O=C4) due to its high electronegativity and lone pairs of electrons. This makes it a primary site for interactions with electrophiles and hydrogen bond donors. nih.gov

Positive Potential: Regions of positive potential are generally found around the hydrogen atoms, particularly those attached to the aromatic rings, making them potential sites for nucleophilic interactions.

Neutral Regions: The phenyl and methyl groups, being largely non-polar, would exhibit a relatively neutral potential (green).

This analysis helps in understanding how the molecule interacts with other chemical species, such as biological receptors or reagents. nih.gov

The distribution of electron density within a molecule can be quantified through the calculation of atomic partial charges using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This provides insight into the polarity of bonds and the electrostatic nature of different atomic sites.

In this compound, the partial charges would be distributed according to the electronegativity of the constituent atoms.

The oxygen atoms (in the pyrone ring, carbonyl group, and propoxy ether linkage) will carry significant negative partial charges.

The carbonyl carbon (C4) will have a substantial positive partial charge due to its bond with the highly electronegative oxygen atom.

Carbon atoms bonded to oxygen will also exhibit positive partial charges.

Hydrogen atoms and the carbon atoms of the alkyl and phenyl groups will have smaller positive or slightly negative charges.

Table 2: Illustrative Atomic Partial Charges for Key Atoms in the Isoflavone Core

| Atom | Expected Partial Charge (a.u.) | Role |

|---|---|---|

| Carbonyl Oxygen (O at C4) | -0.55 to -0.65 | Nucleophilic center, H-bond acceptor. |

| Carbonyl Carbon (C4) | +0.45 to +0.55 | Electrophilic center. |

| Ether Oxygen (O at C7) | -0.40 to -0.50 | Contributes to the electron density of the A ring. |

Note: These values are representative examples derived from computational studies on similar flavonoid structures.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Conformational analysis and molecular dynamics simulations are employed to study these aspects.

Table 3: Hypothetical Rotational Barrier for the C3-Phenyl Bond

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Description |

|---|---|---|

| 0 | 2.5 - 3.5 | Eclipsed (high energy, sterically hindered). |

| 30-45 | 0 | Energetic minimum (stable, twisted conformation). |

Note: Data are illustrative, based on typical rotational barriers for substituted biphenyl-like systems.

The conformation and stability of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular dynamics (MD) simulations are used to model the behavior of a molecule over time in the presence of explicit solvent molecules (e.g., water, DMSO). acs.org

These simulations can reveal how solvent interactions affect the conformational preferences of this compound. For instance:

In a polar solvent like water, conformations that expose polar groups (like the carbonyl oxygen) to the solvent for hydrogen bonding would be stabilized.

In a non-polar solvent , the molecule might adopt a more compact conformation to minimize the exposure of its polar regions.

MD simulations provide a dynamic picture of the molecule, showing how it flexes, rotates, and interacts with its surroundings, offering deeper insights than static quantum chemical calculations alone.

Prediction of Reactivity Descriptors and Active Sites

Theoretical and computational chemistry provides powerful tools to predict the reactivity of molecules. Through the application of Conceptual Density Functional Theory (DFT), it is possible to calculate various parameters that describe a molecule's propensity to react and to identify the specific sites where reactions are most likely to occur.

Key conceptual DFT parameters include:

Electronegativity (χ): This parameter measures the tendency of a molecule to attract electrons. It is the negative of the chemical potential (μ). A higher electronegativity value suggests a greater ability to attract electrons.

Chemical Hardness (η): Hardness quantifies the resistance of a molecule to a change in its electron distribution. Molecules with a large energy gap between their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are considered hard, indicating lower reactivity. Conversely, soft molecules have a small HOMO-LUMO gap and are more reactive.

Electrophilicity Index (ω): This descriptor measures the ability of a molecule to accept electrons, acting as an electrophile. A higher electrophilicity index points to a greater capacity to stabilize accepted electronic charge, indicating a stronger electrophile.

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

| Electronegativity | χ | -μ | 3.5 |

| Chemical Hardness | η | (I-A)/2 | 2.8 |

| Electrophilicity Index | ω | μ²/2η | 2.2 |

This table is illustrative and does not represent actual calculated data for this compound.

Beyond global reactivity, it is crucial to identify the specific atomic sites within a molecule that are most susceptible to electrophilic or nucleophilic attack. Computational methods such as the analysis of Molecular Electrostatic Potential (MEP) and Fukui functions are employed for this purpose. mdpi.comscholarsresearchlibrary.com

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netnih.gov It provides a map of charge distribution, where regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. researchgate.netnih.gov For this compound, the carbonyl oxygen of the chromenone core would be expected to be a region of high negative potential, making it a prime site for electrophilic attack. The hydrogen atoms of the methyl and propoxy groups would exhibit positive potential.

Fukui Functions: Fukui functions provide a more quantitative measure of the reactivity of different sites in a molecule. researchgate.netresearchgate.net They describe the change in electron density at a specific point in the molecule when an electron is added or removed. The condensed Fukui function simplifies this by assigning a value to each atom. The site most susceptible to nucleophilic attack is identified by the maximum value of the Fukui function for electron addition (f+), while the site most prone to electrophilic attack corresponds to the maximum value for electron removal (f-).

Molecular Docking Studies for Mechanistic Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

The process of molecular docking involves placing the ligand in various conformations and orientations within the binding site of the target protein. A scoring function is then used to estimate the binding affinity for each "pose." The pose with the best score is considered the most likely binding mode.

An analysis of the binding poses of this compound would reveal the specific amino acid residues in the target's active site that are involved in the interaction. This provides a detailed picture of the ligand-target interactions at the atomic level. While no specific docking studies for this compound are published, studies on similar chromenone derivatives show that the chromenone scaffold can fit into both hydrophobic and hydrophilic pockets of various enzymes. nih.govresearchgate.net

The stability of a ligand-protein complex is determined by a variety of non-covalent interactions. For this compound, the key molecular recognition elements would likely include:

Hydrogen Bonding: The carbonyl oxygen at position 4 of the chromenone ring is a potential hydrogen bond acceptor. rsc.org The propoxy group's oxygen atom could also participate in hydrogen bonding.

π-Stacking: The phenyl group at position 3 and the benzene (B151609) ring of the chromenone core are aromatic and can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the protein's binding site. rsc.orgresearchgate.net

Hydrophobic Interactions: The methyl group at position 8 and the propyl chain of the propoxy group at position 7 can form hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov

A hypothetical summary of the interactions for this compound with a target protein is presented in the table below.

| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Carbonyl Oxygen (C4=O) | Lysine (B10760008), Arginine, Serine |

| π-π Stacking | Phenyl Ring (C3) | Phenylalanine, Tyrosine, Tryptophan |

| π-π Stacking | Benzene Ring of Chromenone | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interactions | Methyl Group (C8) | Valine, Leucine, Isoleucine |

| Hydrophobic Interactions | Propoxy Group (C7) | Alanine, Proline |

This table is illustrative and based on the chemical structure of the compound and general principles of molecular recognition.

Structure Activity Relationship Sar Studies: Mechanistic Aspects of 8 Methyl 3 Phenyl 7 Propoxy 4h Chromen 4 One Derivatives

Elucidation of Molecular Determinants for Specific Interactions

The introduction of a methyl group at the C-8 position of the chromen-4-one ring can significantly influence the molecule's interaction with its target. This seemingly minor addition can act as a "toggle switch" in specifying protein-protein interactions, as even single methyl groups can dictate the specificity of such interactions. elifesciences.org The presence of the 8-methyl group can impact molecular recognition in several ways:

Steric Influence : The methyl group introduces steric bulk, which can either promote a favorable interaction by positioning the molecule optimally within a binding site or create steric hindrance that prevents non-specific binding.

Hydrophobic Interactions : The nonpolar nature of the methyl group can facilitate hydrophobic interactions with complementary residues in the binding pocket of a receptor, thereby enhancing binding affinity.

Electronic Effects : While modest, the electron-donating nature of the methyl group can subtly alter the electron density of the aromatic ring system, which may influence electrostatic interactions with the target.

In a series of 8-substituted purine (B94841) derivatives, the nature of the substituent at the 8-position was found to significantly impact binding affinity to the benzodiazepine (B76468) receptor. nih.gov This highlights the general principle that small alkyl groups at this position can be critical determinants of biological activity.

The 3-phenyl ring is a defining feature of the isoflavone (B191592) scaffold to which 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one belongs. nih.gov This substituent is crucial for the biological activity of isoflavones and its orientation and substitution pattern can dramatically affect interaction affinity and selectivity. nih.gov

The phenyl group can engage in several types of interactions:

Pi-Pi Stacking : The aromatic nature of the phenyl ring allows for pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the receptor's binding site.

Cation-Pi Interactions : The electron-rich face of the phenyl ring can interact favorably with positively charged residues like lysine (B10760008) and arginine.

The substitution pattern on the 3-phenyl ring can further modulate these interactions. The placement of hydroxyl, methoxy (B1213986), or other functional groups can introduce hydrogen bonding opportunities and alter the electronic properties of the ring, thereby fine-tuning the binding affinity and selectivity for a particular target.

Studies on related chromen-4-one derivatives have shown that the length of an aliphatic side chain can act as a switch between antagonistic and agonistic activity at a G protein-coupled receptor, with increasing chain length leading to increased agonistic potency. acs.org The 7-propoxy group can influence interactions in the following ways:

Hydrophobic Interactions : The propyl chain provides a lipophilic extension that can probe deeper into hydrophobic regions of the binding site, potentially increasing binding affinity.

In a study of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones, the nature and length of the alkoxy chain at a similar position were found to be critical for affinity to sigma receptors. nih.gov

Correlation of Structural Features with Mechanistic Outcomes

To move beyond qualitative observations and establish a more quantitative understanding of how structural modifications translate into mechanistic outcomes, computational methods such as Quantitative Structure-Activity Relationship (QSAR) models and pharmacophore modeling are employed.

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com By analyzing a set of molecules with known activities, QSAR can identify the key physicochemical properties or structural descriptors that govern the observed biological response.

For flavone (B191248) and isoflavone derivatives, QSAR studies have revealed that quantum-chemical factors, such as the energy of the lowest unoccupied molecular orbital (LUMO) and the net charges on specific atoms, can be major determinants of cytotoxicity against cancer cell lines. nih.gov A robust QSAR model for this compound derivatives could take the form of:

Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

Where the descriptors could include:

| Descriptor Category | Example Descriptors |

| Electronic | HOMO/LUMO energies, Mulliken charges, Dipole moment |

| Steric | Molecular volume, Surface area, Molar refractivity |

| Hydrophobic | LogP, Hydrophobic field contributions |

| Topological | Connectivity indices, Shape indices |

A well-validated QSAR model can be a powerful predictive tool, enabling the in silico design of new derivatives with potentially improved activity before their chemical synthesis, thus saving time and resources. mdpi.com

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. dergipark.org.tr A pharmacophore model represents the key interaction points between a ligand and its receptor, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers. nih.govresearchgate.net

A pharmacophore model for the biological target of this compound and its derivatives would likely include features corresponding to the key structural elements discussed earlier:

| Pharmacophoric Feature | Corresponding Structural Motif |

| Hydrogen Bond Acceptor | The carbonyl oxygen at position 4 of the chromenone core. |

| Hydrophobic Region | The 8-methyl group, the 3-phenyl ring, and the 7-propoxy chain. |

| Aromatic Ring | The 3-phenyl substituent. |

By generating a pharmacophore model, researchers can virtually screen large compound libraries to identify novel scaffolds that match the key interaction patterns, potentially leading to the discovery of new and structurally diverse active compounds. unina.it This approach accelerates the drug discovery process by focusing on molecules with a higher probability of binding to the target of interest. researchgate.net

Investigation of Allosteric Modulation and Conformational Changes Induced by the Compound on Target Macromolecules

The therapeutic efficacy of a compound is often intricately linked to its ability to modulate the function of its target macromolecules. Beyond simple competitive inhibition at an active site, allosteric modulation offers a more nuanced mechanism of action. Allosteric modulators bind to a site topographically distinct from the orthosteric (or active) site, inducing conformational changes that alter the protein's function. This section delves into the mechanistic aspects of how this compound and its derivatives are investigated for their potential to act as allosteric modulators and induce significant conformational shifts in their biological targets.

While direct experimental studies detailing the allosteric modulation and specific conformational changes induced by this compound are not extensively available in the public domain, the broader family of chromone (B188151) and flavonoid derivatives has been the subject of numerous investigations that provide a strong basis for understanding these mechanisms. Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are pivotal in predicting and analyzing these interactions.

Computational Approaches to Unraveling Allosteric Mechanisms

In silico techniques are indispensable for identifying potential allosteric binding sites and predicting the conformational consequences of ligand binding. nih.govaston.ac.uk Molecular docking studies can screen for potential binding pockets on a target macromolecule, distinguishing between orthosteric and allosteric sites. For compounds within the chromone family, these studies have revealed potential interactions with a variety of protein targets. nih.govscielo.br

Evidence of Conformational Changes Induced by Chromone Derivatives

Experimental evidence supports the notion that chromone derivatives can induce conformational changes in their target proteins. One such method to detect these changes is by measuring the thermal stability of the protein. The binding of a ligand that stabilizes a particular conformation often leads to an increase in the protein's melting temperature (Tm). Studies on chromenone derivatives targeting rod opsin have demonstrated that these compounds can increase the Tm of the protein in a dose-dependent manner, confirming that their binding leads to a change in the protein's conformation and stability. nih.gov

The following table summarizes hypothetical data from such an experiment, illustrating how binding of a chromone derivative could affect protein stability.

| Compound Concentration (µM) | Change in Melting Temperature (ΔTm) (°C) |

| 0.1 | +1.5 |

| 1.0 | +2.8 |

| 10.0 | +4.2 |

| 100.0 | +3.9 (saturation effect) |

This is a hypothetical data table for illustrative purposes.

Structure-Activity Relationship Insights into Conformational Effects

Structure-activity relationship (SAR) studies on chromone and chroman-4-one derivatives have shown that even minor chemical modifications can lead to significant changes in biological activity. acs.org These findings often suggest that the precise fit of the ligand in the binding pocket is crucial, and that this fit can be influenced by the conformational flexibility of both the ligand and the protein. Low activity of certain derivatives can sometimes be attributed to conformational changes in the molecule itself, which in turn affects its interaction with the target. acs.org

Implications for Drug Design

The investigation of allosteric modulation and induced conformational changes is a critical aspect of modern drug discovery. nih.gov Allosteric modulators can offer greater selectivity and a more subtle "fine-tuning" of protein function compared to traditional orthosteric inhibitors. nih.gov By understanding the specific conformational changes induced by compounds like this compound, medicinal chemists can design more potent and selective next-generation therapeutics. The use of computational tools to predict these effects allows for a more rational approach to drug design, saving time and resources in the identification of promising lead compounds. nih.gov

Advanced Spectroscopic Characterization for Mechanistic Insights into 8 Methyl 3 Phenyl 7 Propoxy 4h Chromen 4 One

Vibrational Spectroscopy (FTIR, Raman) for Structural and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the covalent bonds within a molecule. thermofisher.com By analyzing the vibrational modes, it is possible to identify functional groups and probe the electronic and steric influences of substituents on the molecular framework.

The vibrational spectrum of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one is predicted to be rich and complex, with characteristic bands arising from the chromenone core, the phenyl substituent, the methyl group, and the propoxy chain. The assignments presented in the table below are based on established group frequencies for similar compounds. sapub.orgscialert.net

Table 1: Predicted FTIR and Raman Vibrational Assignments for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity (FTIR) | Intensity (Raman) | Assignment |

|---|---|---|---|

| ~3100-3000 | Medium | Medium | C-H stretching (aromatic) |

| ~2970-2850 | Strong | Strong | C-H stretching (aliphatic - propoxy, methyl) |

| ~1640-1620 | Strong | Medium | C=O stretching (γ-pyrone) |

| ~1610-1580 | Medium-Strong | Strong | C=C stretching (aromatic rings) |

| ~1500-1400 | Medium | Medium | C=C stretching (aromatic rings) |

| ~1465 & ~1380 | Medium | Medium | C-H bending (aliphatic - propoxy, methyl) |

| ~1260-1200 | Strong | Medium | C-O-C stretching (aryl ether - propoxy) |

| ~1100-1000 | Medium | Weak | C-O-C stretching (pyrone ring) |

Carbonyl Stretching (C=O): A strong absorption in the FTIR spectrum and a medium intensity band in the Raman spectrum are anticipated around 1640-1620 cm⁻¹. This band is characteristic of the γ-pyrone ring of the chromenone core. Its precise position is sensitive to the electronic effects of the substituents.

Aromatic C=C Stretching: Multiple bands in the 1610-1400 cm⁻¹ region are expected, corresponding to the C=C stretching vibrations of the fused benzene (B151609) ring and the pendant phenyl group. These bands are typically strong in the Raman spectrum due to the high polarizability of the aromatic systems. sapub.org

Aliphatic C-H Stretching: Strong absorptions in the FTIR and Raman spectra between 2970 cm⁻¹ and 2850 cm⁻¹ will be indicative of the symmetric and asymmetric stretching vibrations of the methyl and propoxy groups.

C-O Stretching: The stretching vibrations of the aryl-ether linkage of the propoxy group and the ether linkage within the pyrone ring are expected to appear in the 1260-1000 cm⁻¹ region. scialert.net

The rotational freedom around the C3-C(phenyl) and O-C(propoxy) single bonds can give rise to different conformers. lumenlearning.comlibretexts.org These conformational changes can influence the vibrational spectra in several ways:

Phenyl Group Orientation: The dihedral angle between the phenyl ring and the chromenone plane will affect the conjugation and, consequently, the frequencies of the C=O and C=C stretching modes. A more planar conformation would lead to greater conjugation, potentially lowering these frequencies. Steric hindrance between the phenyl ring and the substituents on the chromenone core may favor a twisted conformation. scispace.com

Propoxy Chain Conformation: Different staggered conformations of the propoxy chain will result in subtle shifts in the C-H and C-O stretching and bending frequencies. These differences might be difficult to resolve at room temperature but could be studied using low-temperature spectroscopy or computational modeling.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Reactivity Probes

UV-Visible spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated system and electronic structure. For molecules like this compound, the spectrum is expected to be dominated by π → π* transitions.

The UV-Vis spectrum of isoflavones typically shows two main absorption bands. science-softcon.de For the target compound, these are predicted as follows:

Band I: This band, appearing at a longer wavelength (typically 300-380 nm), is associated with the electronic transitions involving the cinnamoyl system (B-ring and the heterocyclic C-ring).

Band II: This band, at a shorter wavelength (typically 240-280 nm), is attributed to transitions within the benzoyl system (A-ring).

The presence of the 7-propoxy group (an auxochrome) is expected to cause a bathochromic (red) shift in these absorption maxima compared to the unsubstituted chromenone core. The 3-phenyl group will also contribute significantly to the extent of the π-conjugated system. Upon excitation, the molecule is expected to exhibit fluorescence, with the emission maximum typically appearing at a longer wavelength than the absorption maximum (a phenomenon known as the Stokes shift).

Table 2: Predicted UV-Vis Absorption and Emission Maxima

| Spectroscopic Parameter | Predicted Wavelength Range (nm) | Associated Electronic Transition |

|---|---|---|

| Absorption Maximum (Band I) | 310 - 350 | π → π* (Cinnamoyl system) |

| Absorption Maximum (Band II) | 250 - 280 | π → π* (Benzoyl system) |

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. scispace.com This phenomenon arises from the differential solvation of the ground and excited states of the molecule. For this compound, which possesses a polar carbonyl group, changes in solvent polarity are expected to influence its UV-Vis spectrum. rsc.org

Polar Solvents: In polar solvents, the excited state, which is generally more polar than the ground state, will be stabilized to a greater extent. This can lead to a red shift (positive solvatochromism) in the absorption and emission spectra.

Nonpolar Solvents: In nonpolar solvents, the interaction with the solvent is weaker, and the electronic transitions will occur at higher energies, resulting in a blue shift compared to polar solvents.

By systematically studying the absorption and emission maxima in a range of solvents with varying polarities, it is possible to gain insights into the change in dipole moment upon electronic excitation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural and Dynamic Studies

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and three-dimensional structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound. The predicted chemical shifts are based on data from similar flavone (B191248) and isoflavone (B191592) structures. researchgate.netnih.gov

Table 3: Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | ~8.0 - 8.2 | Singlet |

| H-5 | ~7.8 - 8.0 | Singlet |

| H-6 | ~6.8 - 7.0 | Singlet |

| Phenyl Protons | ~7.3 - 7.6 | Multiplet |

| Propoxy (-OCH₂-) | ~4.0 - 4.2 | Triplet |

| Propoxy (-CH₂-) | ~1.8 - 2.0 | Sextet |

| Propoxy (-CH₃) | ~1.0 - 1.2 | Triplet |

Table 4: Predicted ¹³C NMR Chemical Shifts (in ppm, relative to TMS)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~152 - 155 |

| C-3 | ~123 - 126 |

| C-4 (C=O) | ~175 - 178 |

| C-4a | ~120 - 123 |

| C-5 | ~125 - 128 |

| C-6 | ~100 - 103 |

| C-7 | ~163 - 166 |

| C-8 | ~115 - 118 |

| C-8a | ~155 - 158 |

| C-1' (Phenyl) | ~130 - 133 |

| Phenyl Carbons | ~128 - 130 |

| Propoxy (-OCH₂-) | ~70 - 73 |

| Propoxy (-CH₂-) | ~22 - 25 |

| Propoxy (-CH₃) | ~10 - 13 |

Advanced NMR techniques such as COSY, HSQC, and HMBC would be invaluable for unambiguously assigning all proton and carbon signals and for confirming the connectivity of the molecule. Furthermore, Nuclear Overhauser Effect (NOE) experiments could provide information about the spatial proximity of different protons, which would be crucial for determining the preferred conformation of the phenyl and propoxy groups in solution.

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like this compound. emerypharma.com These techniques provide detailed information about the connectivity of atoms and their spatial relationships, which is crucial for confirming the molecular structure. researchgate.netsdsu.edu Key 2D NMR experiments for this purpose include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). youtube.comscience.gov

Correlation Spectroscopy (COSY) is a homonuclear experiment that reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.eduyoutube.com For this compound, COSY would be instrumental in:

Identifying the propoxy group: Cross-peaks would be observed between the methylene (B1212753) protons adjacent to the oxygen (H-1''), the central methylene protons (H-2''), and the terminal methyl protons (H-3'').

Confirming the substitution pattern on the A-ring: A correlation would be seen between the aromatic protons H-5 and H-6.

Elucidating the phenyl group: Correlations between the ortho (H-2'/6'), meta (H-3'/5'), and para (H-4') protons of the phenyl ring would be clearly visible.

Heteronuclear Single Quantum Coherence (HSQC) is a heteronuclear experiment that correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com This is vital for assigning the carbon signals in the ¹³C NMR spectrum. For the target molecule, HSQC would show correlations between:

The aromatic protons and their corresponding carbons in both the chromenone core and the phenyl ring.

The protons of the propoxy chain and their attached carbons.

The methyl protons at position 8 and the C-8 carbon.

Correlations from the H-1'' protons of the propoxy group to the C-7 carbon, confirming the ether linkage.

Correlations from the H-2 proton to carbons in the phenyl ring (C-1' and C-2'/6') and the chromenone core (C-3 and C-4), establishing the position of the phenyl group.

Correlations from the methyl protons at position 8 to C-7, C-8, and C-8a, confirming the methyl group's location.

Correlations from H-5 to C-4, C-7, and C-8a, further defining the A-ring substitution.

The combination of these 2D NMR techniques allows for a comprehensive and unambiguous assignment of all proton and carbon signals, providing definitive proof of the structure of this compound. researchgate.net

| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 2 | ~8.0-8.2 (s) | ~152-155 | C-3, C-4, C-1' |

| 4 | - | ~175-178 | H-2, H-5 |

| 5 | ~7.8-8.0 (d) | ~125-127 | C-4, C-6, C-7, C-8a |

| 6 | ~6.8-7.0 (d) | ~114-116 | C-5, C-7, C-8 |

| 7 | - | ~163-165 | H-1'', H-5, H-6, 8-CH₃ |

| 8 | - | ~115-117 | H-6, 8-CH₃ |

| 8-CH₃ | ~2.3-2.5 (s) | ~10-12 | C-7, C-8, C-8a |

| 1' | - | ~130-132 | H-2, H-2'/6' |

| 2'/6' | ~7.3-7.5 (m) | ~128-130 | C-1', C-3, C-4' |

| 1'' | ~4.0-4.2 (t) | ~70-72 | C-7, C-2'' |

| 2'' | ~1.8-2.0 (m) | ~22-24 | C-1'', C-3'' |

| 3'' | ~1.0-1.2 (t) | ~10-12 | C-2'' |

Dynamic NMR for Elucidating Conformational Exchange Processes

Dynamic Nuclear Magnetic Resonance (DNMR) is a powerful technique used to study the rates and mechanisms of conformational exchange processes in molecules. usda.gov For a molecule like this compound, several dynamic processes could be investigated using DNMR, primarily through variable-temperature (VT) NMR experiments.

One key area of interest is the rotational barrier of the C(sp²)-O bond of the propoxy group. At low temperatures, the rotation around this bond may be slow on the NMR timescale, leading to distinct signals for the diastereotopic protons of the methylene group adjacent to the oxygen (H-1''). As the temperature is increased, the rate of rotation increases. This would be observed in the NMR spectrum as a broadening of the signals, followed by coalescence into a single, time-averaged signal at higher temperatures. By analyzing the line shapes of the signals at different temperatures, it is possible to calculate the activation energy (ΔG‡) for this rotational process.

Similarly, the rotation of the phenyl group at position 3 around the C-3 to C-1' bond could also be studied. Steric hindrance from the substituents on the chromenone core might lead to a significant rotational barrier. At low temperatures, this could result in distinct signals for the ortho (H-2' and H-6') and meta (H-3' and H-5') protons if the rotation is sufficiently slow. As the temperature is raised, these signals would broaden and eventually coalesce as the rate of rotation increases.

Conformational flexing of the pyran ring in the chromenone system is another potential dynamic process. usda.gov Although the 4-oxo group introduces some rigidity, temperature-dependent changes in the coupling constants between protons on the heterocyclic ring, if any were present, could provide insights into the conformational dynamics of the core structure. usda.govacs.org

The study of these conformational exchange processes provides valuable information about the molecule's flexibility, which can be important for understanding its chemical reactivity and biological activity.

Mass Spectrometry (HRMS, MS/MS) for Reaction Pathway Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) and tandem Mass Spectrometry (MS/MS) are powerful analytical techniques that provide precise mass measurements and detailed structural information, making them invaluable for elucidating reaction pathways and identifying impurities. jfda-online.com For the synthesis of this compound, these methods offer a sensitive and specific way to monitor reaction progress, identify intermediates, and characterize byproducts. nih.govresearchgate.net

Fragmentation Pattern Analysis for Detailed Structural Confirmation

The fragmentation pattern of a molecule in the mass spectrometer is highly dependent on its structure. By analyzing the fragments produced, one can deduce the original structure with a high degree of confidence. For this compound, electrospray ionization (ESI) would likely produce a prominent protonated molecule [M+H]⁺. Subsequent fragmentation in an MS/MS experiment would be expected to follow pathways characteristic of the flavonoid scaffold. mdpi.com

A key fragmentation pathway for flavonoids is the retro-Diels-Alder (RDA) reaction, which involves the cleavage of the C-ring. This would lead to characteristic fragment ions that can help to identify the substitution patterns on the A and B rings.

Other expected fragmentation pathways include:

Loss of the propoxy group: Cleavage of the ether bond could occur, leading to the loss of a propene molecule (C₃H₆) or a propyl radical (•C₃H₇), depending on the fragmentation mechanism.

Loss of the phenyl group: The bond between C-3 and the phenyl ring could cleave.

Sequential loss of small molecules: Fragments corresponding to the loss of CO, H₂O, or other small neutral molecules from the protonated parent ion can also be observed. libretexts.org

The accurate mass measurements obtained from HRMS allow for the determination of the elemental composition of both the parent ion and its fragments, which is crucial for distinguishing between isobaric species and confirming the identity of the compound and its fragmentation products. mdpi.com

| Proposed Fragment Ion | Neutral Loss | Expected m/z | Structural Information Gained |

|---|---|---|---|

| [M+H-C₃H₆]⁺ | Propene | Calculated from parent ion | Confirms presence of propoxy group |

| [M+H-C₃H₇]⁺ | Propyl radical | Calculated from parent ion | Confirms presence of propoxy group |

| RDA Fragment 1 | Fragment of C-ring and phenyl group | Calculated from parent ion | Confirms substitution on A-ring |

| RDA Fragment 2 | Fragment of A-ring | Calculated from parent ion | Confirms substitution on C-ring and phenyl group |

| [M+H-CO]⁺ | Carbon monoxide | Calculated from parent ion | Characteristic of chromen-4-one core |

Application in Reaction Monitoring and Identification of Transient Intermediates

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an excellent tool for monitoring the progress of chemical reactions. frontiersin.orgprotocols.io For the synthesis of this compound, LC-HRMS can be used to track the consumption of starting materials and the formation of the desired product in real-time. acs.org This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize the formation of byproducts.

Furthermore, the high sensitivity and rapid analysis times of modern mass spectrometers make it possible to detect and identify transient intermediates that may be present in low concentrations and have short lifetimes. researchgate.net For example, in the synthesis of chromen-4-ones, intermediates such as chalcones or other open-chain precursors might be observed. nih.gov By obtaining the high-resolution mass and fragmentation data for these transient species, their structures can be proposed, providing valuable mechanistic insights into the reaction pathway. This information is critical for understanding the reaction mechanism and for developing more efficient and selective synthetic routes.

Impurity profiling is another important application of LC-HRMS. Any side products or unreacted starting materials can be detected, and their structures can be elucidated through MS/MS analysis. This is essential for ensuring the purity of the final product and for understanding the sources of impurity formation.

Future Research Directions and Emerging Paradigms for 8 Methyl 3 Phenyl 7 Propoxy 4h Chromen 4 One

Exploration of Novel and Efficient Synthetic Methodologies

The synthesis of chromen-4-one derivatives is well-established, but the pursuit of more efficient, sustainable, and versatile methods remains a priority. Traditional methods often involve multiple steps and may lack the efficiency required for generating large, diverse libraries for screening. Future synthetic research for 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one and its analogs should focus on modern synthetic strategies.

Key areas for exploration include:

Flow Chemistry: Continuous flow synthesis can offer improved reaction control, enhanced safety, and easier scalability compared to batch processes. Developing a flow-based synthesis for the target molecule could streamline its production.

Catalytic C-H Activation: Direct functionalization of C-H bonds is a powerful strategy for simplifying synthetic routes. Research into catalytic systems that can selectively introduce the methyl, phenyl, or propoxy groups onto a pre-formed chromen-4-one core could represent a significant step forward.

One-Pot Reactions: Designing multi-component, one-pot reactions that assemble the entire chromen-4-one structure from simple precursors would dramatically increase efficiency. For instance, a one-pot reaction starting from a substituted 2-hydroxyacetophenone (B1195853) could be envisioned. nih.gov

Green Chemistry Approaches: Employing environmentally benign solvents, reducing waste, and using catalytic rather than stoichiometric reagents are crucial considerations. Methodologies that utilize microwave-assisted synthesis or biocatalysis could provide greener alternatives to classical procedures. researchgate.net

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Flow Chemistry | Enhanced control, scalability, and safety. | Initial setup cost and optimization of flow parameters. |

| C-H Activation | Atom economy, reduced number of steps. | Achieving high regioselectivity on the chromenone core. |

| One-Pot Reactions | High efficiency, reduced purification steps. | Complex reaction optimization to avoid side products. |

| Green Chemistry | Reduced environmental impact, sustainability. | Identifying suitable green solvents and catalysts. |

Advanced Computational Modeling for Predictive Chemistry and Materials Science

Computational chemistry provides powerful tools to predict the properties and behavior of molecules, thereby guiding experimental work. For this compound, advanced computational modeling can offer insights into its electronic structure, reactivity, and potential applications.

Future computational studies could focus on:

Density Functional Theory (DFT): DFT calculations can be used to determine the molecule's optimized geometry, electronic properties (such as the highest occupied molecular orbital and lowest unoccupied molecular orbital energies), and vibrational frequencies. This information is fundamental to understanding its reactivity and spectroscopic characteristics. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time, providing insights into its conformational flexibility and its interactions with solvent molecules or biological macromolecules.

Predictive Modeling of Material Properties: Computational methods can be used to predict properties relevant to materials science, such as its potential as an organic semiconductor or a non-linear optical material. The planarity and electronic structure of the chromenone ring system are features that can be computationally explored for these applications. nih.gov

| Computational Method | Predicted Properties | Application |

| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic properties. | Guiding synthesis, understanding reaction mechanisms. |

| Molecular Dynamics (MD) | Conformational dynamics, intermolecular interactions. | Predicting behavior in solution and biological environments. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-ligand interactions, reaction pathways in active sites. | Elucidating mechanisms of biological activity. |

Deepening Mechanistic Understanding of Molecular Interactions with Biological Systems (purely at a molecular level)

The chromen-4-one scaffold is known to interact with a variety of biological targets, including enzymes and receptors. nih.gov A deep understanding of these interactions at the molecular level is crucial for rational drug design and the development of biological tools.

Future research should aim to:

Identify and Characterize Binding Partners: Using techniques like affinity chromatography or chemoproteomics, novel protein targets for this compound could be identified.

Elucidate Binding Modes: High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, can reveal the precise binding mode of the compound within the active or allosteric site of a target protein.